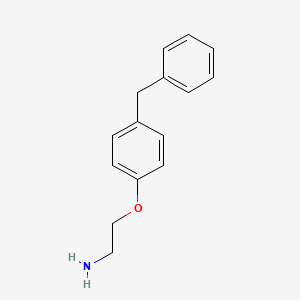
4-Methyl-3-(prop-2-yn-1-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(prop-2-yn-1-yloxy)aniline is an aromatic amine compound with the molecular formula C10H11NO It features a benzene ring substituted with a methyl group, a propynyloxy group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-3-(prop-2-yn-1-yloxy)aniline can be synthesized through a reaction involving propargyl bromide and a substituted aniline derivative. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out under reflux conditions at around 80°C, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process makes it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4) for bromination reactions.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions (OH-) and methoxide ions (CH3O-) are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles such as hydroxyl or methoxy groups.
Aplicaciones Científicas De Investigación
4-Methyl-3-(prop-2-yn-1-yloxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(prop-2-yn-1-yloxy)aniline involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron density and the presence of functional groups facilitate these interactions, leading to the formation of various substituted products .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A primary aromatic amine with a simpler structure.
4-Methylbenzenamine: Similar to 4-Methyl-3-(prop-2-yn-1-yloxy)aniline but lacks the propynyloxy group.
3-(2-Propynyloxy)benzenamine: Similar but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a propynyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-methyl-3-prop-2-ynoxyaniline |
InChI |
InChI=1S/C10H11NO/c1-3-6-12-10-7-9(11)5-4-8(10)2/h1,4-5,7H,6,11H2,2H3 |
Clave InChI |
GNGAVNCMJQDPAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)OCC#C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(8-Methoxyquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8591101.png)








